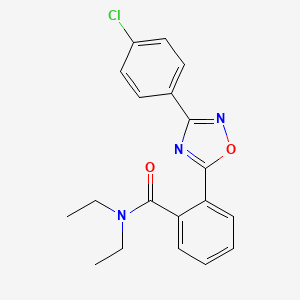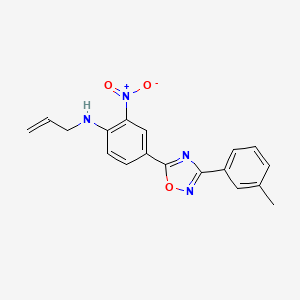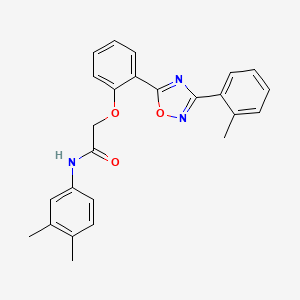
N-(3,4-dimethylphenyl)-2-(2-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)phenoxy)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3,4-dimethylphenyl)-2-(2-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)phenoxy)acetamide, commonly known as DPA, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. DPA belongs to the class of oxadiazole derivatives, which have been extensively studied for their diverse pharmacological activities.
Mecanismo De Acción
The mechanism of action of DPA is not fully understood, but it is believed to involve the modulation of various signaling pathways. In cancer research, DPA has been found to inhibit the PI3K/Akt/mTOR pathway, which is involved in cell growth and survival. In Alzheimer's disease research, DPA has been shown to activate the AMPK/SIRT1 pathway, which is involved in energy metabolism and cellular stress response. In inflammation research, DPA has been found to inhibit the NF-kB pathway, which is involved in the regulation of inflammatory cytokines.
Biochemical and Physiological Effects:
DPA has been found to have various biochemical and physiological effects. In cancer research, DPA has been shown to induce apoptosis, inhibit angiogenesis, and reduce cell proliferation. In Alzheimer's disease research, DPA has been found to improve cognitive function, reduce amyloid-beta accumulation, and enhance mitochondrial function. In inflammation research, DPA has been found to reduce the production of inflammatory cytokines and alleviate inflammation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using DPA in lab experiments include its high potency, selectivity, and low toxicity. However, the limitations of using DPA in lab experiments include its low solubility, poor stability, and high cost.
Direcciones Futuras
There are several future directions for the research on DPA. One direction is to explore its potential therapeutic applications in other diseases, such as diabetes, cardiovascular disease, and neurodegenerative diseases. Another direction is to optimize its pharmacokinetic properties, such as solubility, stability, and bioavailability. Additionally, further studies are needed to elucidate its mechanism of action and identify its molecular targets.
Métodos De Síntesis
The synthesis of DPA involves the condensation of 3,4-dimethylbenzaldehyde and 2-(2-hydroxyphenoxy)acetic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The resulting intermediate is then reacted with o-tolyl hydrazine and acetic anhydride to yield the final product.
Aplicaciones Científicas De Investigación
DPA has been studied extensively for its potential therapeutic applications. It has shown promising results in the treatment of various diseases, including cancer, Alzheimer's disease, and inflammation. In cancer research, DPA has been found to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. In Alzheimer's disease research, DPA has been shown to improve cognitive function and reduce amyloid-beta accumulation in the brain. In inflammation research, DPA has been found to reduce the production of inflammatory cytokines and alleviate inflammation.
Propiedades
IUPAC Name |
N-(3,4-dimethylphenyl)-2-[2-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]phenoxy]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23N3O3/c1-16-12-13-19(14-18(16)3)26-23(29)15-30-22-11-7-6-10-21(22)25-27-24(28-31-25)20-9-5-4-8-17(20)2/h4-14H,15H2,1-3H3,(H,26,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDLQZJDLXAFXJC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)COC2=CC=CC=C2C3=NC(=NO3)C4=CC=CC=C4C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





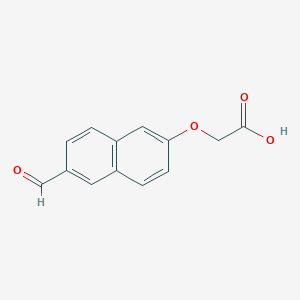
![N-[(4-chlorophenyl)methyl]-2-(N-methyl4-chlorobenzenesulfonamido)acetamide](/img/structure/B7697336.png)
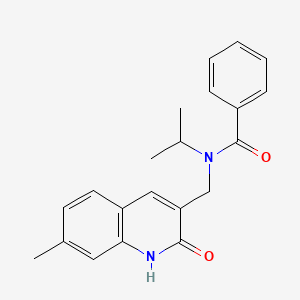
![N-(benzo[d][1,3]dioxol-5-yl)-2-(4-(N-propylsulfamoyl)phenoxy)acetamide](/img/structure/B7697345.png)
![3-(4-fluorophenyl)-N-(2-methylphenyl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7697363.png)
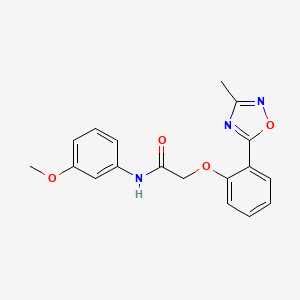
![N-(1-butyl-6-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-2-ethoxybenzamide](/img/structure/B7697378.png)

